ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring an indazole and thiazole moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the reaction of cyclohexane-1,3-dione with hydrazine hydrate.
Thiazole Formation: The thiazole ring is often formed by reacting thiourea with α-haloketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- (2-{(E)-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combined indazole and thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N4O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H18N4O3S/c1-2-22-12(20)7-9-8-23-15(16-9)17-14(21)13-10-5-3-4-6-11(10)18-19-13/h8H,2-7H2,1H3,(H,18,19)(H,16,17,21) |
InChI Key |
VCJGQSFPEPLYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
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